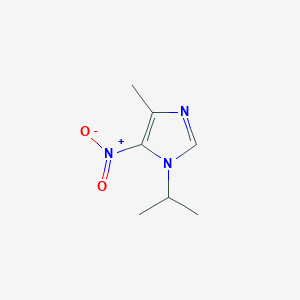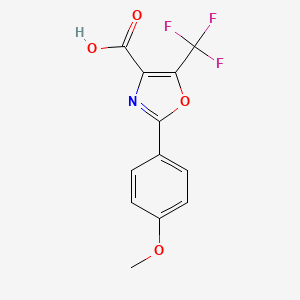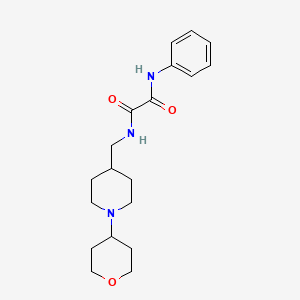
3',5'-Dichloro-2-phenylacetophenone
Descripción general
Descripción
3',5'-Dichloro-2-phenylacetophenone (DCPA) is a chemical compound that is widely used in scientific research. It is a yellow crystalline solid with a molecular weight of 267.14 g/mol. DCPA is known for its high purity and stability, making it an ideal compound for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3',5'-Dichloro-2-phenylacetophenone is not well understood, but it is believed to act as an inhibitor of photosynthesis in plants. It is also believed to inhibit the growth of certain microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects:
3',5'-Dichloro-2-phenylacetophenone has been shown to have no significant toxic effects on humans and animals. However, it has been shown to have acute toxicity to aquatic organisms, particularly fish. 3',5'-Dichloro-2-phenylacetophenone has also been shown to have a low potential for bioaccumulation in aquatic organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3',5'-Dichloro-2-phenylacetophenone is a highly stable and pure compound, making it an ideal reagent for various laboratory experiments. It is also readily available and relatively inexpensive. However, 3',5'-Dichloro-2-phenylacetophenone has limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has a strong odor, which can be unpleasant to work with.
Direcciones Futuras
There are several future directions for the use of 3',5'-Dichloro-2-phenylacetophenone in scientific research. One area of interest is the development of new synthetic methods for 3',5'-Dichloro-2-phenylacetophenone and its derivatives. Another area of interest is the use of 3',5'-Dichloro-2-phenylacetophenone in the synthesis of new pharmaceuticals and agrochemicals. Additionally, there is interest in the use of 3',5'-Dichloro-2-phenylacetophenone as a fluorescent probe in biological imaging. Finally, there is interest in the use of 3',5'-Dichloro-2-phenylacetophenone as a potential herbicide, particularly in the control of weeds in agricultural crops.
Conclusion:
In conclusion, 3',5'-Dichloro-2-phenylacetophenone is a highly useful compound in scientific research. It is widely used as a starting material for the synthesis of various organic compounds and has potential applications in the development of new pharmaceuticals, agrochemicals, and fluorescent probes for biological imaging. While 3',5'-Dichloro-2-phenylacetophenone has several advantages for laboratory experiments, it also has limitations, including limited solubility in water and a strong odor. However, with continued research and development, 3',5'-Dichloro-2-phenylacetophenone has the potential to be used in a wide range of scientific applications.
Aplicaciones Científicas De Investigación
3',5'-Dichloro-2-phenylacetophenone is widely used in scientific research, particularly in the field of organic synthesis. It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 3',5'-Dichloro-2-phenylacetophenone is also used as a reagent in the synthesis of chiral compounds and as a precursor for the synthesis of 2-phenylbenzoxazole, which is a fluorescent compound used in biological imaging.
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c15-12-7-11(8-13(16)9-12)14(17)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGKJGMNMRQUKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-2-phenylacetophenone | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2713449.png)
![3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2713450.png)
![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)
![7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)




![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2713460.png)
![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)

![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)pyridine](/img/structure/B2713463.png)
![6-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2713465.png)